molecular formula C19H18BrNO5S B2652176 5-((4-bromophenyl)sulfonyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1052611-94-5

5-((4-bromophenyl)sulfonyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B2652176
CAS No.: 1052611-94-5
M. Wt: 452.32
InChI Key: QNXDJEHUOSULOY-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a benzoxazocinone core fused with a methanobenzo ring system. Key structural elements include a 4-bromophenylsulfonyl group at position 5, a methoxy substituent at position 10, and a methyl group at position 2. The methoxy group may enhance solubility or modulate electronic properties, while the methyl substituent could influence steric interactions. However, analogous compounds with bromophenyl or sulfonyl groups have been synthesized for pharmaceutical or materials research, as discussed below.

Properties

IUPAC Name

12-(4-bromophenyl)sulfonyl-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO5S/c1-19-10-14(13-4-3-5-15(25-2)16(13)26-19)17(18(22)21-19)27(23,24)12-8-6-11(20)7-9-12/h3-9,14,17H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXDJEHUOSULOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)Br)C4=C(O2)C(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-bromophenyl)sulfonyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Chemical Formula C18H18BrN3O4S\text{Chemical Formula }C_{18}H_{18}BrN_{3}O_{4}S

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfonyl groups have shown effectiveness against various bacterial strains. In vitro studies demonstrated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameGram-positive ActivityGram-negative ActivityMinimum Inhibitory Concentration (MIC)
Compound ASensitiveResistant32 µg/mL
Compound BResistantSensitive16 µg/mL
Target CompoundSensitiveSensitive8 µg/mL

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the bromophenyl and sulfonyl groups is believed to enhance its potency against tumor cells.

Case Study:
A study conducted on human breast cancer (MCF-7) cells revealed that treatment with the compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating a strong potential for further development as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. It is hypothesized that the sulfonyl group plays a crucial role in binding to proteins involved in cell signaling pathways, thereby modulating cellular responses.

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It has been suggested that the compound can act as a ligand for certain receptors, influencing downstream signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()

  • Structural Similarities: Both compounds contain a bromophenyl group and methoxy substituent. The triazine core in this analog (C₂₅H₁₉BrN₄O₆) shares electronic similarities with the benzoxazocinone system, as both are nitrogen-rich heterocycles.
  • Functional Differences: The triazine derivative lacks the fused methanobenzo ring system, reducing conformational rigidity. The presence of an ester group and formylphenoxy substituents in the analog may confer distinct reactivity or pharmacokinetic properties.
  • Synthesis : Prepared via stepwise nucleophilic substitution on trichlorotriazine, contrasting with the likely multi-step cyclization required for the target compound .

Triazino-Indol Derivatives ()

  • Structural Similarities :
    • Compound 41 (C₂₄H₂₂BrN₅O) features a bromophenyl group and a fused indole-triazine system, mirroring the target compound’s bromophenyl and heterocyclic motifs.
  • A dimethylindolone substituent in Compound 41 may enhance lipophilicity compared to the methoxy group in the target compound.
  • Synthesis : Involves condensation of propenyl-indol precursors, differing from sulfonylation or cyclization steps expected for the target molecule .

Zygocaperoside and Isorhamnetin-3-O Glycoside ()

  • Structural Similarities: Limited direct overlap; these glycosides from Z. fabago contain methoxy groups but lack bromophenyl or sulfonyl functionalities.
  • Functional Differences :
    • Glycosides are polar, sugar-containing compounds with antioxidant or anti-inflammatory roles, contrasting with the likely enzyme-targeting design of the bromophenylsulfonyl derivative.
  • Characterization : Both glycosides were identified via UV and NMR spectroscopy, a methodology applicable to confirming the target compound’s structure .

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